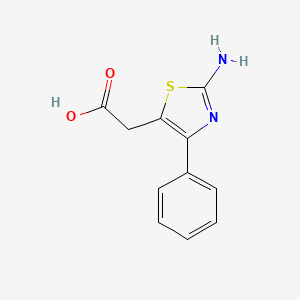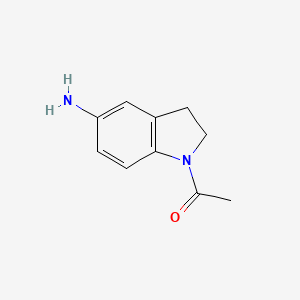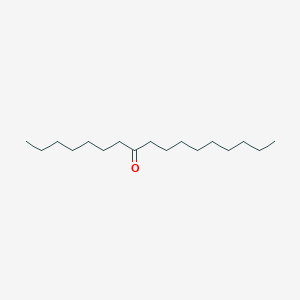![molecular formula C13H16F3N3O2 B1331584 3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid CAS No. 1031929-07-3](/img/structure/B1331584.png)
3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves the incorporation of fluorine atoms into piperazine or piperidine derivatives. In the first paper, versatile synthetic strategies were developed to introduce fluorine into ligands, resulting in novel series of 4-fluoropiperidines and 3-fluoro-4-aminopiperidines, as well as piperazine and piperidine derivatives with fluorinated propyl linkers . These methods could potentially be adapted for the synthesis of 3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid by incorporating the appropriate pyridinyl and propanoic acid components.
Molecular Structure Analysis
The molecular structure of compounds with piperazine rings is significant due to the ring's influence on the compound's basicity and pharmacokinetics. The introduction of fluorine atoms, as seen in the compounds studied, can significantly reduce the pKa, which in turn affects the compound's absorption and bioavailability . This information is relevant to the analysis of 3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid, as the trifluoromethyl group would likely have a similar impact on its properties.
Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives are not explicitly detailed in the provided papers. However, the fluorination of piperazine compounds is highlighted as a key step in modifying their chemical reactivity and interaction with biological targets . The presence of phosphonic acid groups in related compounds, such as (4-phosphono-piperazin-1-yl) phosphonic acid, suggests that these compounds can form protective films on metal surfaces, indicating a potential for surface interaction or complexation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by the presence of fluorine and phosphonic acid groups. Fluorination lowers the basicity of the compounds, which has a dramatic and beneficial influence on oral absorption . The phosphonic acid derivatives, such as those studied in the second paper, show an ability to adsorb onto metal surfaces, reducing corrosion rates in a sodium chloride media . These properties are indicative of the potential behavior of 3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid in biological and chemical systems.
科学的研究の応用
Metabolic Pathways and Drug Metabolism
Flumatinib, a tyrosine kinase inhibitor with a similar chemical structure, undergoes various metabolic processes such as N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. The presence of trifluoromethyl and pyridine groups in compounds like flumatinib aids in amide bond cleavage, forming metabolites including carboxylic acid and amine (Gong, Chen, Deng, & Zhong, 2010).
Antimicrobial and Antifungal Properties
Pyridine derivatives, similar to the queried compound, exhibit antimicrobial and antifungal activities. These derivatives are synthesized and evaluated for their effectiveness against various strains of bacteria and fungi, showing variable and modest activity (Patel, Agravat, & Shaikh, 2011).
Synthesis and Structure Identification
The synthesis of related compounds involves multiple steps including protection, reaction with ethyl 3-bromopropanoiate, deprotection, and hydrolysis, resulting in high yields. Such methodologies are crucial for the synthesis of derivatives containing a 4-piperazinyl quinoline ring (Sui-qing, 2010).
Novel Applications in Insecticides
Compounds based on the 1-arylmethyl-4-[(trifluoromethyl)pyridin-2-yl]piperazine scaffold, which share similarities with the queried compound, have been designed and synthesized for use as insecticides. These compounds exhibit growth-inhibiting and larvicidal activities against armyworm, suggesting a novel mode of action for insect control (Cai, Li, Fan, Huang, Shao, & Song, 2010).
Dopamine Receptor Antagonists
Similar compounds have been developed as potential antipsychotic agents, particularly as dopamine D4 receptor antagonists. Their pharmacokinetics have been studied extensively in human plasma and urine, highlighting their potential in psychiatric medication (Chavez-Eng, Constanzer, & Matuszewski, 1997).
Safety And Hazards
特性
IUPAC Name |
3-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O2/c14-13(15,16)10-1-2-11(17-9-10)19-7-5-18(6-8-19)4-3-12(20)21/h1-2,9H,3-8H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNJZDCULOBDBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)C2=NC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

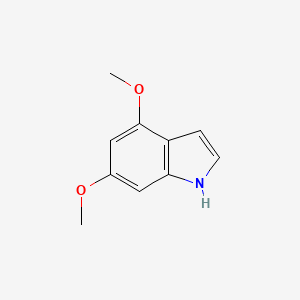
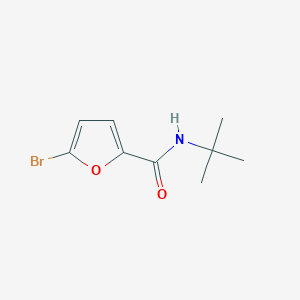
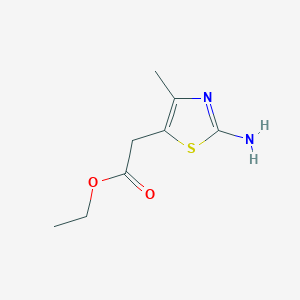
![3-[3,4-Bis(phenylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B1331507.png)
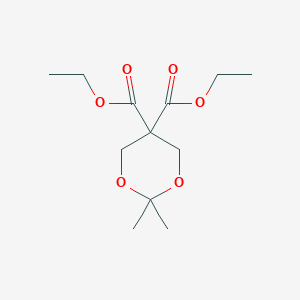
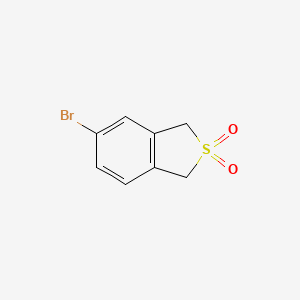
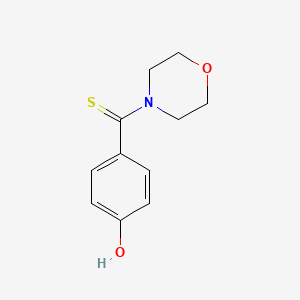

![2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid](/img/structure/B1331515.png)

